3-Fluoro-2-(1H-imidazol-2-yl)pyridine is a chemical compound characterized by the presence of both a pyridine and an imidazole ring. The compound is notable for its potential applications in medicinal chemistry and organic electronics. It is classified as an aromatic heterocyclic compound, specifically featuring a fluorine atom at the 3-position of the pyridine ring, which influences its reactivity and biological properties.
The compound can be identified by its CAS Number 691886-16-5 and is documented in various chemical databases, including PubChem and BenchChem. Its molecular weight is approximately 163.15 g/mol, indicating its relatively small size compared to other organic compounds.
3-Fluoro-2-(1H-imidazol-2-yl)pyridine falls under the category of heterocycles, which are compounds containing rings that incorporate atoms other than carbon, such as nitrogen. Specifically, it is categorized within the imidazole and pyridine derivatives, which are widely studied for their biological activities.
The synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine can be achieved through several methods, primarily focusing on regioselective fluorination techniques. One notable method involves the use of Selectfluor as a fluorinating agent in aqueous conditions, yielding monofluorinated products efficiently.
Technical Details:
Other synthetic routes may involve starting from commercially available imidazole derivatives and modifying them through electrophilic substitution reactions to introduce the fluorine atom at the desired position.
The molecular structure of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine features:
This compound exhibits a planar structure due to the aromatic nature of both rings, allowing for effective π-stacking interactions.
Key structural data include:
3-Fluoro-2-(1H-imidazol-2-yl)pyridine participates in various chemical reactions due to its functional groups. It can undergo electrophilic aromatic substitution reactions, nucleophilic attacks, and coupling reactions with other heterocycles or aryl compounds.
Technical Details:
The mechanism of action for 3-Fluoro-2-(1H-imidazol-2-yl)pyridine primarily relates to its role as a ligand in biochemical pathways. Its derivatives have been shown to inhibit TGF-beta receptor 1, implicating it in signaling pathways that regulate cellular responses to growth factors.
Relevant data includes:
These properties make it suitable for various applications in organic synthesis and materials science.
3-Fluoro-2-(1H-imidazol-2-yl)pyridine has several scientific uses:
The structural architecture of 3-fluoro-2-(1H-imidazol-2-yl)pyridine (CAS 691886-16-5) exemplifies strategic heterocyclic hybridization, merging a fluorinated pyridine ring with a 1H-imidazole unit at the C2 position. This configuration yields a planar, π-conjugated system with molecular formula C₈H₆FN₃ and molecular weight 163.15 g/mol [1] [4]. Key electronic features include:
Table 1: Physicochemical Properties of Key Structural Motifs
Structural Unit | Electronic Role | Solubility Profile | Biological Interactions |
---|---|---|---|
3-Fluoropyridine | Electron-deficient ring | Moderate water solubility | π-Stacking with hydrophobic residues |
1H-Imidazole | Amphoteric moiety | High water solubility | H-bond donation/acceptance; Metal coordination |
Hybrid scaffold | Synergistic polarity | Enhanced bioavailability | Multi-target engagement |
This hybridization addresses pharmacokinetic challenges: The imidazole’s polarity counterbalances the pyridine’s hydrophobicity, improving aqueous solubility (logP ≈1.8) and granting cell membrane permeability [4] [9]. Spectroscopic signatures include characteristic ¹⁹F NMR shifts at δF -120 to -125 ppm and IR stretches at 1580 cm⁻¹ (C=N) and 1505 cm⁻¹ (C=C) [1] [3].
This compound’s scaffold is pharmacologically privileged, enabling dual therapeutic applications:
Anticancer Mechanisms:
Neurotropic Activities:
Table 2: Therapeutic Applications of Structural Analogues
Biological Target | Compound Class | Key Structural Features | Reported Activity |
---|---|---|---|
EGFR Kinase | 2-(Imidazolyl)-3-fluoropyridines | F-C3; Imidazole-C2 | IC₅₀ = 0.8 μM (A549 cells) |
GABA_A Receptor | Imidazo[1,2-a]pyridines | Fused imidazole-pyridine | Anxiolytic at 1 mg/kg (mice) |
HIV-1 Protease | Imidazole-triazole hybrids | Triazole linker | IC₅₀ = 78.2 nM [5] |
MRSA | Pyridine-imidazole conjugates | Basic imidazole; Fluorine | MIC = 4 μg/mL [9] |
The scaffold’s versatility is evidenced in hybrid derivatives like 4-[(1H-imidazol-1-yl)diphenylmethyl]-1-aryl-1,2,3-triazoles, which exhibit nanomolar HIV-1 protease inhibition (IC₅₀ 78.2 nM) [5].
The development of 3-fluoro-2-(1H-imidazol-2-yl)pyridine reflects three key phases in heterocyclic chemistry:
Imidazoheterocyclic Foundations (Pre-2000): Early routes focused on Debus-Radziszewski reactions for unsubstituted imidazoles, using glyoxal/ammonia condensations. Limitations included poor regioselectivity for C2-fluorinated analogues [2].
Fluorination Breakthroughs (2000–2010):
Table 3: Evolution of Synthetic Approaches
Time Period | Key Method | Reagents/Conditions | Limitations |
---|---|---|---|
1887–1990s | Debus-Radziszewski synthesis | Glyoxal + NH₃ + aldehyde | Low fluorination efficiency |
2000–2010 | Arbuzov-defluorocyclization | (CF₃CO)imidoyl chloride + P(OEt)₃ | Moderate yields (30–45%) |
2010–Present | Catalytic C-H fluorination | Pd(OAc)₂/Selectfluor®/70°C | Requires inert atmosphere |
The scaffold’s therapeutic validation emerged alongside fluorinated drugs like fluconazole and 5-fluorouracil, highlighting fluorine’s role in enhancing blood-brain barrier penetration (logBB >0.3) and metabolic stability [2] [8]. Patent WO2009143156 specifically claims imidazo[1,2-a]pyridines for neurotropic applications, cementing this compound’s industrial relevance [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7